![molecular formula C7H4ClIN2 B1453088 5-Chloro-8-iodoimidazo[1,2-a]pyridine CAS No. 1031289-77-6](/img/structure/B1453088.png)
5-Chloro-8-iodoimidazo[1,2-a]pyridine
Overview
Description
Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . There have been effective protocols developed for metal-free direct synthesis of imidazo[1,2-a]pyridines .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. They can be functionalized through radical reactions .
Scientific Research Applications
Pharmacology: Anticancer Research
5-Chloro-8-iodoimidazo[1,2-a]pyridine derivatives have been explored for their potential as anticancer agents. Studies have synthesized various derivatives and evaluated them against breast cancer cell lines . For instance, compounds with N-acylhydrazone modifications have shown significant antiproliferative potential, with one derivative exhibiting potent activity against MCF7 and MDA-MB-231 cell lines .
Antimicrobial Properties
The antimicrobial properties of imidazo[1,2-a]pyridine derivatives are well-documented. These compounds have been tested against a range of bacterial strains, showing promising results . The structural modifications on the imidazo[1,2-a]pyridine core can lead to varying degrees of antibacterial activity.
Antiviral Research
Imidazo[1,2-a]pyridine compounds, including derivatives of 5-Chloro-8-iodoimidazo[1,2-a]pyridine, have been investigated for their antiviral properties. The synthesis methods developed for these compounds aim to enhance their yield and bioactivity, potentially offering new avenues for antiviral drug development .
Agriculture: Pest Control
In agriculture, imidazo[1,2-a]pyridine derivatives are used for pest control. They have been applied in the treatment of shoots of broad-leaved plants and in combating rodent infestations . The efficacy of these compounds in agricultural settings underscores their importance in maintaining crop health.
Material Science
Due to its structural character, 5-Chloro-8-iodoimidazo[1,2-a]pyridine is also recognized for its applications in material science. Its fused bicyclic heterocycle structure makes it a valuable scaffold in the development of materials with specific electronic and chemical properties .
Tuberculosis Drug Discovery
Imidazo[1,2-a]pyridine analogues have been identified as potential agents against multidrug-resistant and extensively drug-resistant tuberculosis (TB). Research has focused on the structure-activity relationship and mode-of-action of these compounds to develop new TB drugs .
Chemical Synthesis Methodologies
The compound serves as a starting point for the synthesis of functional derivatives. Various synthetic approaches, such as condensation and multicomponent reactions, have been employed to create imidazo[1,2-a]pyridine derivatives, which are valuable in the search for new biologically active substances .
Industrial Applications
While specific industrial applications of 5-Chloro-8-iodoimidazo[1,2-a]pyridine were not directly found, the broader class of imidazo[1,2-a]pyridines is utilized in various branches of chemistry due to its “drug prejudice” scaffold, indicating potential industrial uses in pharmaceutical manufacturing and material science .
Future Directions
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which 5-chloro-8-iodoimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are generally functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of 5-Chloro-8-iodoimidazo[1,2-a]pyridine with its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines, which includes 5-chloro-8-iodoimidazo[1,2-a]pyridine, is known to occur through radical reactions . These reactions could potentially affect various biochemical pathways.
Result of Action
The functionalization of imidazo[1,2-a]pyridines, which includes 5-chloro-8-iodoimidazo[1,2-a]pyridine, is known to occur through radical reactions . These reactions could potentially result in various molecular and cellular effects.
Action Environment
The functionalization of imidazo[1,2-a]pyridines, which includes 5-chloro-8-iodoimidazo[1,2-a]pyridine, is known to occur through radical reactions . These reactions could potentially be influenced by various environmental factors.
properties
IUPAC Name |
5-chloro-8-iodoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKDPFPWSAJSNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C(C2=N1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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